3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole
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Overview
Description
3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a bromo group and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with a bromoalkane and a fluoroalkane under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazole, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromo and fluoroethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the bromo and fluoroethyl substitutions.
3-bromo-1H-1,2,4-triazole: Similar structure but without the fluoroethyl group.
1-(2-fluoroethyl)-1H-1,2,4-triazole: Similar structure but without the bromo group.
Uniqueness
3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole is unique due to the combined presence of both bromo and fluoroethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5BrFN3 |
---|---|
Molecular Weight |
194.01 g/mol |
IUPAC Name |
3-bromo-1-(2-fluoroethyl)-1,2,4-triazole |
InChI |
InChI=1S/C4H5BrFN3/c5-4-7-3-9(8-4)2-1-6/h3H,1-2H2 |
InChI Key |
GDTFXNPEQYSIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCF)Br |
Origin of Product |
United States |
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